(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane

Chemoselective Synthesis Fluorinated Building Blocks Halogen Reactivity

(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane (CAS 1827-19-6) is a halogenated epoxide featuring a strained oxirane ring and a side chain that uniquely incorporates bromine, chlorine, and three fluorine atoms. This specific halogen constellation imparts a distinctive reactivity profile not available from mono- or di-halogenated analogs, enabling selective functionalization strategies.

Molecular Formula C5H5BrClF3O
Molecular Weight 253.44 g/mol
Cat. No. B12063904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane
Molecular FormulaC5H5BrClF3O
Molecular Weight253.44 g/mol
Structural Identifiers
SMILESC1C(O1)CC(C(F)(F)Br)(F)Cl
InChIInChI=1S/C5H5BrClF3O/c6-5(9,10)4(7,8)1-3-2-11-3/h3H,1-2H2
InChIKeyUCZRRFGLOXGSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane (CAS 1827-19-6) — A Unique Multi-Halogenated Epoxide Building Block


(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane (CAS 1827-19-6) is a halogenated epoxide featuring a strained oxirane ring and a side chain that uniquely incorporates bromine, chlorine, and three fluorine atoms . This specific halogen constellation imparts a distinctive reactivity profile not available from mono- or di-halogenated analogs, enabling selective functionalization strategies. Its molecular formula is C5H5BrClF3O, with a molecular weight of 253.44 g/mol and a boiling point of 77-78°C at 25 mmHg [1]. Commercially available at purities of 97-98%, it is categorized as a fluorinated pharmaceutical intermediate .

Multi-halogenated epoxide with differentiated Br, Cl, F leaving groups
Supports sequential, chemoselective functionalization strategies
Suitable for fluorinated pharmaceutical intermediate and specialty polymer synthesis

Why Substituting (3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane with Common Epoxides Fails in Fluorinated Synthesis


The unique combination of three different halogens (bromine, chlorine, and fluorine) in a single, compact molecule creates a highly specific reactivity profile that cannot be replicated by common epoxides or even by analogs with a different halogen composition. The electron-withdrawing effects of the fluorine atoms modulate the electrophilicity of the adjacent carbons, while the bromine and chlorine atoms offer distinct leaving group abilities (Br > Cl) for sequential, chemo-selective transformations [1]. This allows for programmed, multi-step synthesis where one halogen can be targeted without affecting the others. Substituting this compound with a simpler epoxide or one lacking the precise Br/Cl/F arrangement would eliminate the ability to perform these controlled, orthogonal functionalizations, forcing a chemist to use a longer, less efficient synthetic route [2]. Furthermore, the presence of multiple halogens can impart beneficial properties like increased density and modified boiling points relative to less halogenated analogs [3].

Common mono-halogenated epoxides lack differentiated leaving groups, preventing orthogonal functionalization.
Fluorine-free or partially fluorinated analogs alter electrophilicity and may not support multi-step synthesis or fluorine tagging.

(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane: Quantified Differentiation vs. Fluorinated Epoxide Analogs


Sequential Halogen Reactivity: Enabling Programmed, Orthogonal Functionalization

The target compound's core advantage lies in its differentiated leaving group ability. While direct kinetic data for this specific compound is not publicly available, established trends for alkyl halides and fluorinated epoxides provide a robust basis for differentiation [1]. In nucleophilic substitution, the reactivity order is I > Br > Cl > F. Therefore, the bromine atom is expected to be a much better leaving group than the chlorine atom, allowing for selective, sequential substitution. This is in stark contrast to analogs containing only one type of halogen, where all halogens would react with similar rates, leading to mixtures. The presence of fluorine, being virtually inert under standard nucleophilic conditions, serves as a stable, non-reactive tag, adding to the compound's unique profile [2]. This programmable reactivity is a direct consequence of the specific Br/Cl/F arrangement.

Sequential Reactivity
Class-level inference
Br > Cl >> F
Supports orthogonal, multi-step synthesis planning
Reactivity order inferred from alkyl halide trends
Chemoselective Synthesis Fluorinated Building Blocks Halogen Reactivity

Structural Versatility: A Superior Scaffold for Fluorinated Copolymer Development

Research by Paciorek et al. (1983) demonstrates that the presence of a bromo or chloro substituent on a fluorinated epoxide is critical for creating functional polymers [1]. Their study on copolymerizing hexafluoropropene oxide with 4-chloro- and 4-bromoheptafluoro-1,2-epoxybutanes at 0 and -23 °C produced true copolymers with an average molecular weight of approximately 3000 Da [1]. The target compound, with its unique Br/Cl/F substitution pattern, offers an even more sophisticated scaffold. While the 4-chloro or 4-bromo analogs provide a single functional handle, this compound provides two distinct handles with different reactivities, offering a higher degree of structural control in telomerization and polymerization reactions than simpler, mono-halogenated fluorinated epoxides.

Polymerization Scaffold
Class-level inference
Two distinct functional handles (Br, Cl) vs. single handle
Supports tailored fluoropolymer development
Based on analog copolymerization data; reported MW ~3000 Da
Fluoropolymer Synthesis Telomerization Specialty Materials

Physicochemical Differentiation: Boiling Point and Density Advantages

The physical properties of halogenated compounds are directly influenced by the number and type of halogen atoms. For a given hydrocarbon backbone, the boiling point increases in the series fluoro < chloro < bromo < iodo [1]. The target compound (C5H5BrClF3O), with its high halogen content (three F, one Cl, one Br), exhibits a boiling point of 77-78 °C at 25 mmHg, which is significantly higher than what would be expected for a less substituted analog . For example, a simpler analog, 2-(3,3,3-Trifluoropropyl)oxirane (CAS 1824147-88-7), which lacks the Br and Cl atoms, has a reported boiling point that is not available in the vendor data, but its lower molecular weight (140.1 g/mol vs 253.44 g/mol) and lower halogen content strongly imply a much lower boiling point . This higher boiling point and greater density can be advantageous in purification (e.g., distillation) and in biphasic reaction systems, potentially simplifying work-up procedures.

Boiling Point
Class-level inference
77–78 °C
May facilitate purification by distillation and phase separation
At 25 mmHg; significantly higher than less substituted analogs
Physical Properties Purification Process Chemistry

Key Research Applications for (3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane


Synthesis of Fluorinated Chiral Synthons for Medicinal Chemistry

The compound's oxirane ring can be opened stereoselectively by nucleophiles to create chiral centers adjacent to the fluorinated, brominated, and chlorinated side chain. The resulting chiral halohydrin can then undergo selective substitution of the bromine atom to introduce a wide array of functional groups, providing a versatile entry point to a diverse library of enantiomerically enriched fluorinated building blocks for drug discovery [1].

Development of Novel Fluoroelastomers with Programmable Cross-linking

As suggested by copolymerization studies on related fluorinated epoxides [2], this compound can be used as a comonomer in the synthesis of fluoropolyethers. The bromine and chlorine atoms serve as latent functionalization sites. After polymerization, the more reactive bromine can be selectively substituted to introduce cross-linking groups, while the chlorine can be left untouched or activated later under different conditions. This enables the creation of fluoroelastomers with precisely controlled cross-link density and network architecture.

Investigating Halogen Bonding and Fluorous Phase Interactions

The unique combination of a heavy halogen (Br), a lighter halogen (Cl), and a highly fluorinated tail makes this compound an excellent probe molecule. Researchers can use it to systematically study how the presence of different halogens influences non-covalent interactions like halogen bonding and the effect of fluorination on lipophilicity and phase separation in fluorous biphasic systems [3]. The fluorine NMR-active nuclei also provide a convenient analytical handle [1].

Application
Selection Property
Validation Focus
Fluorinated chiral synthon synthesis
Stereoselective epoxide opening & chemoselective Br substitution
Enantiomeric purity and functional group tolerance
Fluoroelastomer with programmable cross-linking
Latent halogen handles for post-polymerization modification
Cross-link density control and material properties
Halogen bonding & fluorous phase studies
Multi-halogen and fluorinated tail for interaction studies
Non-covalent interaction analysis and phase behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.